![molecular formula C25H22ClN3O B2778506 1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-43-4](/img/structure/B2778506.png)
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves the condensation of o-phenylenediamine with various aldehydes or acids. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The final step usually involves the ring closure of the compound to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
科学的研究の応用
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzodiazol derivatives, including the compound . The mechanism of action often involves inhibition of viral replication pathways, making it a candidate for further development as an antiviral agent against various pathogens.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activities through apoptosis induction and cell cycle arrest in cancer cells. For instance, derivatives of benzodiazoles have shown effectiveness against several cancer types by targeting specific signaling pathways involved in tumor growth and metastasis.
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been explored, with findings suggesting that they may mitigate neurodegenerative processes. This application is particularly relevant for conditions such as Alzheimer's and Parkinson's diseases, where oxidative stress and inflammation play significant roles.
Case Study 1: Antiviral Efficacy
A study published in Nature Communications investigated the antiviral efficacy of related benzodiazol compounds against influenza viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting the hypothesis that structural modifications could enhance antiviral activity .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that benzodiazol derivatives led to a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a promising candidate for cancer therapy .
Data Tables
作用機序
The mechanism of action of 1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, allowing them to exert various biological effects . The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
Bilastine: A benzimidazole derivative used as an antihistamine.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Albendazole: Another anthelmintic benzimidazole with broad-spectrum activity.
Uniqueness
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with a pyrrolidinone ring and chlorophenyl group makes it a versatile compound for various research and industrial applications .
生物活性
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrrolidine ring, a benzodiazole moiety, and a chlorophenyl group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of the compound has been explored in various contexts, including its potential as an antibacterial agent, enzyme inhibitor, and for its neuroprotective effects.
Antibacterial Activity
Recent studies have indicated that derivatives of benzodiazole and piperidine exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
Compound | Bacterial Strain | Activity |
---|---|---|
Compound A | Staphylococcus aureus | Moderate |
Compound B | Escherichia coli | Strong |
Compound C | Salmonella typhi | Weak |
These findings suggest that the presence of the benzodiazole and piperidine structures may enhance the antibacterial efficacy of the compounds .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that certain derivatives possess strong inhibitory activity:
These results indicate that modifications to the structure can lead to significant variations in enzyme inhibition, highlighting the importance of structural optimization in drug design.
The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:
- Interaction with Bacterial Membranes : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Binding : The binding affinity to enzymes like AChE suggests a competitive inhibition mechanism where the compound mimics natural substrates.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties through modulation of neurotransmitter levels.
Case Studies
Several case studies have been documented regarding the therapeutic potential of this compound:
- Case Study 1 : A study involving mice showed that administration of related compounds significantly reduced bacterial load in Staphylococcus aureus infections.
- Case Study 2 : In vitro assays demonstrated that certain derivatives improved cognitive function in models of Alzheimer’s disease by inhibiting AChE activity.
特性
IUPAC Name |
1-benzyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCSCJQXQOMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。